![molecular formula C21H16N4O2 B12632924 4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]-N-phenylbenzamide](/img/structure/B12632924.png)
4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]-N-phenylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]-N-phenylbenzamide is a complex organic compound that belongs to the class of 1,8-naphthyridinesThe structure of this compound includes a naphthyridine core, which is known for its diverse biological activities and photochemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,8-naphthyridines, including 4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]-N-phenylbenzamide, can be achieved through various methods. One common approach involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of catalysts such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another method involves the Friedländer approach using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, and metal-catalyzed synthesis .
Industrial Production Methods: Industrial production of 1,8-naphthyridines typically involves large-scale synthesis using efficient and eco-friendly methods. The use of water-soluble catalysts and air atmosphere conditions can enhance the yield and reduce the environmental impact of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: 4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]-N-phenylbenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions: Common reagents used in the reactions of 1,8-naphthyridines include selenium dioxide for oxidation, methanolic potassium hydroxide for substitution, and various metal catalysts for cyclization reactions . The reaction conditions often involve mild temperatures and environmentally friendly solvents to ensure high yields and minimal by-products.
Major Products Formed: The major products formed from the reactions of this compound include various substituted naphthyridines with enhanced biological and photochemical properties .
Wissenschaftliche Forschungsanwendungen
4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]-N-phenylbenzamide has a wide range of scientific research applications. In medicinal chemistry, it is used as a scaffold for developing new drugs with antibacterial, anticancer, and anti-inflammatory properties . In materials science, it is utilized as a component in light-emitting diodes, dye-sensitized solar cells, and molecular sensors . Additionally, this compound finds applications in chemical biology as a ligand for various biochemical assays and as a building block for self-assembly host-guest systems .
Wirkmechanismus
The mechanism of action of 4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. The naphthyridine core can intercalate with DNA, inhibiting DNA replication and transcription, which leads to the suppression of cancer cell growth . Additionally, this compound can act as an inhibitor of various enzymes, disrupting key biochemical pathways and exerting its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]-N-phenylbenzamide include other 1,8-naphthyridine derivatives such as gemifloxacin, which is used as an antibacterial agent . Other related compounds include 2,7-difunctionalized-1,8-naphthyridines, which have applications in medicinal chemistry and materials science .
Uniqueness: The uniqueness of this compound lies in its specific structure, which allows for versatile modifications and a wide range of applications. Its ability to intercalate with DNA and inhibit key enzymes makes it a valuable compound in the development of new therapeutic agents .
Eigenschaften
Molekularformel |
C21H16N4O2 |
|---|---|
Molekulargewicht |
356.4 g/mol |
IUPAC-Name |
4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]-N-phenylbenzamide |
InChI |
InChI=1S/C21H16N4O2/c26-19-11-10-17-18(12-13-22-20(17)25-19)23-16-8-6-14(7-9-16)21(27)24-15-4-2-1-3-5-15/h1-13H,(H,24,27)(H2,22,23,25,26) |
InChI-Schlüssel |
WLYCEQDZYFAXOP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC3=C4C=CC(=O)NC4=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(2-fluorophenyl)-1,3-thiazol-5-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B12632842.png)
![Trimethyl({2-[3-(trifluoromethyl)phenyl]ethenyl}oxy)silane](/img/structure/B12632845.png)

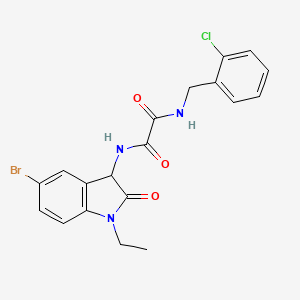
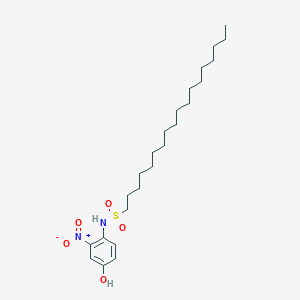
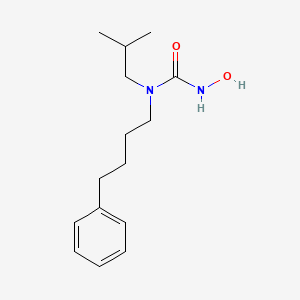
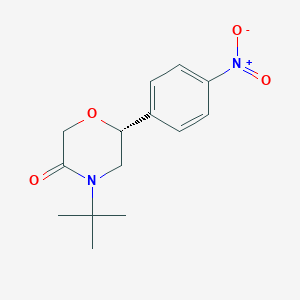
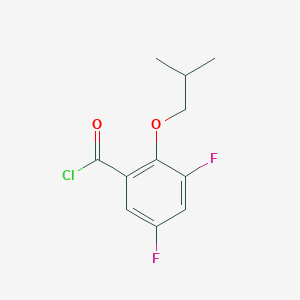
![6-(4-bromophenyl)-3-(5-methyl-1H-pyrazol-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B12632914.png)
![4,5-Bis[2-(4-bromophenyl)hydrazinylidene]-9,10-dihydroanthracene-1,8(4H,5H)-dione](/img/structure/B12632915.png)
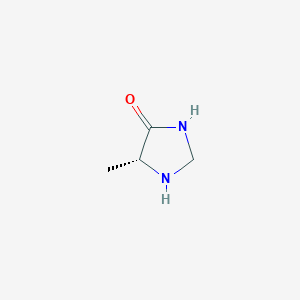
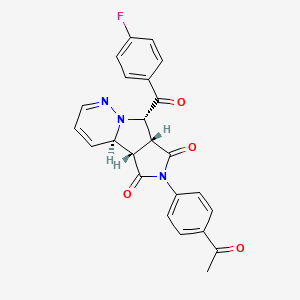
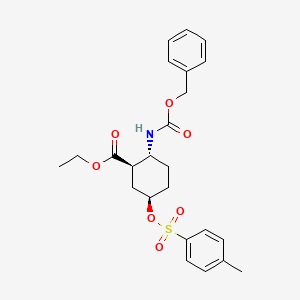
![2(3H)-Benzoxazolone,3-[2-[4-[(2-bromo-3,4-dimethoxyphenyl)sulfonyl]-2-(1-pyrrolidinylmethyl)-1-piperazinyl]-2-oxoethyl]-5-chloro-](/img/structure/B12632929.png)
